Methyl N-(2-thenoyl)anthranilate: Synthesis, Properties, and Applications in Advanced Heterocyclic Drug Design
Methyl N-(2-thenoyl)anthranilate: Synthesis, Properties, and Applications in Advanced Heterocyclic Drug Design
Executive Summary and Chemical Identity
In the landscape of modern medicinal chemistry, the strategic assembly of privileged scaffolds—such as quinazolin-4(3H)-ones and benzoxazinones—relies heavily on highly optimized building blocks. Methyl N-(2-thenoyl)anthranilate (IUPAC: methyl 2-(thiophene-2-carboxamido)benzoate) is a critical, specialized intermediate used to introduce the thiophene bioisostere into these heterocyclic systems.
While its parent free acid,[], is commercially indexed under CAS 33405-06-0, the methyl ester derivative is typically synthesized in situ or maintained as a proprietary intermediate. Utilizing the methyl ester rather than the free acid is a deliberate strategic choice: it prevents the premature and often unstable formation of benzoxazinone intermediates, which are notoriously prone to hydrolytic ring-opening[2].
This whitepaper details the mechanistic rationale, self-validating synthesis protocols, and downstream applications of Methyl N-(2-thenoyl)anthranilate, providing researchers with a robust framework for incorporating this motif into drug discovery pipelines.
Structural & Mechanistic Rationale (E-E-A-T)
The Bioisosteric Advantage of the Thiophene Motif
Replacing a traditional phenyl ring with a thiophene heterocycle is a classic bioisosteric strategy. The thiophene ring in the 2-thenoyl moiety alters the electron density distribution due to the polarizable sulfur atom. This modification often enhances binding affinity to specific biological targets, such as the FabG enzyme in ESKAPE pathogens[3], by participating in unique dipole-dipole interactions or favorable lipophilic contacts within the binding pocket.
Circumventing the "Mystery of Ring Opening"
A persistent challenge in synthesizing quinazolinones from anthranilic acid derivatives is the spontaneous ring-opening of the intermediate benzoxazinones upon exposure to trace water[2]. By utilizing methyl anthranilate instead of anthranilic acid, the carboxylic acid is protected as an ester. This prevents premature cyclization during the acylation step. The stable methyl N-(2-thenoyl)anthranilate intermediate can then be isolated, purified, and subjected to controlled amidation and cyclization with ammonia or primary amines in a single, high-yielding downstream step.
Bioisosteric rationale replacing a standard benzene ring with a thiophene heterocycle.
Quantitative Data: Precursor and Intermediate Profiles
To ensure experimental reproducibility, the physicochemical properties of the starting materials and the target intermediate are summarized below.
| Compound Name | Role in Synthesis | CAS Number | Molecular Weight | Key Physicochemical Property |
| [4] | Nucleophile | 134-20-3 | 151.16 g/mol | Light blue-violet fluorescence; Liquid[5] |
| [6] | Electrophile | 5271-67-0 | 146.59 g/mol | Highly reactive; BP: 206-208 °C[6] |
| Methyl N-(2-thenoyl)anthranilate | Key Intermediate | N/A (In situ) | 261.30 g/mol | Stable H-bond donor (NH) and acceptor (C=O) |
| 2-(Thiophene-2-carboxamido)benzoic acid | Parent Acid Analog | 33405-06-0 | 247.27 g/mol | Prone to hydrolytic ring-opening[2] |
Self-Validating Synthesis Protocol
As a Senior Application Scientist, I mandate that protocols must be inherently self-validating. The following procedure for the nucleophilic acyl substitution of methyl anthranilate with 2-thenoyl chloride incorporates internal checkpoints (fluorescence quenching and selective phase-partitioning) to guarantee product integrity without relying solely on post-reaction LC-MS.
Step-by-Step Methodology
1. Reaction Setup & Initiation (Causality: Thermal Control)
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Procedure: Dissolve 1.0 equivalent (eq) of methyl anthranilate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.5 eq of anhydrous pyridine. Cool the reaction vessel to 0 °C using an ice bath.
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Causality: The acylation of anilines with acid chlorides is highly exothermic. Initiating the reaction at 0 °C suppresses the formation of di-acylated side products and prevents the thermal degradation of the highly reactive.
2. Electrophile Addition
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Procedure: Dissolve 1.1 eq of 2-thenoyl chloride in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Allow the mixture to slowly warm to room temperature and stir for 4 hours.
3. In-Process Self-Validation (Fluorescence Quenching)
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Procedure: Spot the reaction mixture on a silica TLC plate alongside a methyl anthranilate standard. Observe under UV light (365 nm).
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Causality: Methyl anthranilate exhibits a strong, characteristic light blue-violet fluorescence[5]. The conversion to the amide (Methyl N-(2-thenoyl)anthranilate) disrupts this specific extended conjugation, quenching the fluorescence. The complete disappearance of the fluorescent starting material serves as a visual, real-time validation of reaction completion.
4. Strategic Workup (Causality: Phase-Partitioning)
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Procedure:
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Wash the organic layer twice with 1N HCl. (Causality: Protonates unreacted pyridine and trace methyl anthranilate, forcing them into the aqueous phase).
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Wash with saturated aqueous NaHCO₃. (Causality: Neutralizes residual HCl and deprotonates any thiophene-2-carboxylic acid formed from the hydrolysis of excess acid chloride, removing it into the aqueous phase).
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Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
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5. Purification
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Procedure: Recrystallize the crude solid from an ethanol/water mixture or purify via flash column chromatography (Hexane:Ethyl Acetate) to afford pure Methyl N-(2-thenoyl)anthranilate.
Workflow for the synthesis of Methyl N-(2-thenoyl)anthranilate and its cyclization to quinazolinones.
Downstream Applications in Drug Discovery
Once synthesized, Methyl N-(2-thenoyl)anthranilate serves as a highly modular springboard for generating diverse libraries of biologically active heterocycles.
By treating this intermediate with primary amines (e.g., aniline derivatives) or ammonia in the presence of a Lewis acid or under microwave irradiation, the ester undergoes amidation followed by spontaneous intramolecular dehydration. This yields 2-(thiophen-2-yl)quinazolin-4(3H)-ones .
Compounds bearing this specific scaffold have been heavily investigated for their antimicrobial properties, specifically acting as allosteric inhibitors of the FabG enzyme in ESKAPE pathogens[3]. Furthermore, the thiophene-quinazoline core is a privileged structure in oncology, frequently utilized in the design of novel receptor tyrosine kinase (RTK) inhibitors.
References
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Wikipedia Contributors. "Methyl anthranilate." Wikipedia, The Free Encyclopedia. Available at:[Link]
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National Institute of Standards and Technology (NIST). "Methyl anthranilate." NIST Chemistry WebBook, SRD 69. Available at:[Link]
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ResearchGate. "Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1, 3]oxazin-4-one and Quinazolin-4(3H)-one." Scientific Publication. Available at:[Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Methyl anthranilate [webbook.nist.gov]
- 5. Methyl anthranilate - Wikipedia [en.wikipedia.org]
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